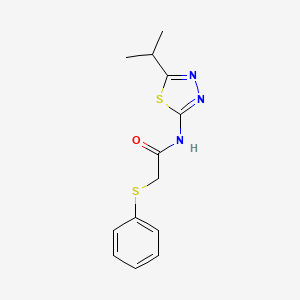

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is a compound that belongs to a class of organic compounds known as thiadiazoles. Thiadiazoles have diverse applications in chemistry due to their unique structural and chemical properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves condensation reactions. For example, N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared through a convenient and fast method involving carbodiimide condensation (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole compounds can be complex. For instance, some compounds in this class have been found to be near ‘‘V’’ shaped, with various intermolecular interactions such as hydrogen bonds and π interactions contributing to their 3-D arrays (Boechat et al., 2011).

Chemical Reactions and Properties

These compounds generally exhibit diverse chemical reactions due to their functional groups. For instance, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized via amidation reactions (Mohammadi-Farani et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole derivatives like crystal structure and molecular geometry are influenced by their molecular structure. For example, the dihedral angle between planes in some thiadiazole compounds has been precisely measured using X-ray crystallography (Sakthivel et al., 2007).

Chemical Properties Analysis

Thiadiazole derivatives often show varied chemical properties based on their functional groups and molecular structure. For instance, N-(5-methyl-4-oxo-2-substituted phenyl-3Hthiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide derivatives were synthesized showcasing the flexibility in chemical properties (Saxena et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Modeling

The chemical compound N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide and its analogs have been explored for their potential in various scientific research applications, particularly in the synthesis and molecular modeling of novel compounds with potential therapeutic uses. For instance, a study on the synthesis and molecular modeling of some new imidazothiadiazole analogs, which are structurally related to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, demonstrated the compounds' significant cytotoxic activities against different cancer cell lines, particularly breast cancer. The synthesis involved heterocyclization of precursors with phenacyl chloride reagents, and the compounds' structures and spectral features were studied using DFT calculations. The cytotoxic activities were evaluated against four different cancer cell lines, showing promising results for certain derivatives (Sraa Abu-Melha, 2021).

Anticancer Screening

Further research into 5-methyl-4-phenyl thiazole derivatives, which share a structural motif with N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, has revealed their potential as anticancer agents. The synthesis of these compounds involved reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives, and their anticancer activity was studied against human lung adenocarcinoma cells. One of the compounds exhibited high selectivity and significant apoptosis induction, highlighting the therapeutic potential of such derivatives (A. Evren et al., 2019).

Glutaminase Inhibition

The exploration of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are related to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, as glutaminase inhibitors provides insight into the compound's utility in cancer research. These analogs were synthesized to identify more potent glutaminase inhibitors with improved drug-like properties. Some truncated analogs retained the potency of BPTES and presented opportunities to improve aqueous solubility, demonstrating potential in attenuating the growth of human lymphoma cells in vitro and in a mouse xenograft model (K. Shukla et al., 2012).

Eigenschaften

IUPAC Name |

2-phenylsulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-9(2)12-15-16-13(19-12)14-11(17)8-18-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQXWVXXMFIEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)CSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)

![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)

![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)

![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)

![3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)

![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)

![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)

![5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5547694.png)

![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)

![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)